S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate
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Overview
Description
S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate: is an organosulfur compound with the molecular formula C6H10OS2 . It is known for its unique structural features, which include a sulfinothioate group and two prop-1-en-1-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate typically involves the reaction of prop-1-en-1-yl sulfinyl chloride with prop-1-en-1-yl thiol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate involves its interaction with thiol-containing proteins and enzymes. The sulfinothioate group can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways and cellular processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Allyl alcohol (Prop-2-en-1-ol): An organic compound with similar structural features but different functional groups.
S-1-Propenylpropanethiosulfonate: A compound with a similar sulfinothioate group but different alkyl groups.
Methyl trans-1-propenyl disulfide: A disulfide compound with structural similarities.
Uniqueness: S-Prop-1-en-1-yl prop-1-ene-1-sulfinothioate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
CAS No. |
121955-52-0 |
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Molecular Formula |
C6H10OS2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1-prop-1-enylsulfinylsulfanylprop-1-ene |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-6H,1-2H3 |
InChI Key |
GYJUUWJKEUIYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CSS(=O)C=CC |
Origin of Product |
United States |
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